Superior Antibacterial Activity Against Bacillus subtilis Compared to the Clinical Antibiotic Nitroxoline
5-Methyl-7-nitroquinolin-8-ol demonstrates superior in vitro antibacterial activity against Bacillus subtilis, exhibiting a two-fold lower Minimum Inhibitory Concentration (MIC) compared to the clinical antibiotic nitroxoline [1]. This difference is attributed to the compound's unique 7-nitroquinolin-8-ol scaffold, which is a key pharmacophore for this activity [1].
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | 10 μg/mL |
| Comparator Or Baseline | Nitroxoline (Standard Antibiotic): 20 μg/mL |
| Quantified Difference | 2-fold lower MIC (higher potency) |
| Conditions | In vitro broth microdilution assay against Bacillus subtilis |
Why This Matters
For researchers developing new antibacterial agents, this data justifies selecting 5-methyl-7-nitroquinolin-8-ol as a starting point for structural optimization, as it demonstrates a clear potency advantage over a known clinical compound in a relevant bacterial model.
- [1] El Faydy, M., et al. (2021). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. Chemical Data Collections, 31, 100593. View Source
